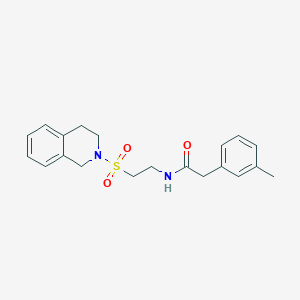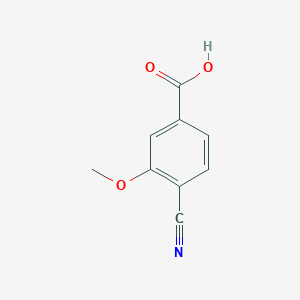
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a synthetic compound that belongs to the family of acetamides, which are derivatives of acetic acid. It features a complex structure that incorporates both sulfonyl and tolyl groups, contributing to its distinct chemical properties. This compound can play a significant role in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:
Preparation of 3,4-dihydroisoquinoline: : A precursor to this compound, 3,4-dihydroisoquinoline, can be synthesized through Pictet–Spengler cyclization of phenethylamine with an aldehyde.
Sulfonylation: : The intermediate 3,4-dihydroisoquinoline reacts with a sulfonyl chloride (such as methanesulfonyl chloride) under basic conditions to yield the sulfonylated derivative.
Formation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)amine: : This derivative undergoes amination with ethylenediamine.
Acetylation: : The final product is obtained by reacting the amine with m-tolylacetic acid under acylation conditions.
Industrial Production Methods
On an industrial scale, this compound is typically synthesized in a controlled environment using large-scale reactors to ensure high yield and purity. The process involves stringent conditions such as precise temperature control, pH maintenance, and efficient mixing.
Analyse Des Réactions Chimiques
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide undergoes various chemical reactions:
Oxidation: : Undergoes oxidation reactions typically using agents like potassium permanganate or chromic acid, leading to the formation of sulfoxides or sulfones.
Reduction: : Hydrogenation can reduce the compound, especially targeting the carbonyl group, converting it into a corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitution can occur, particularly at the aromatic ring, influenced by the electron-donating or withdrawing nature of substituents. Common reagents include halogens for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions.
Applications De Recherche Scientifique
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has numerous applications across several fields:
Chemistry: : Utilized as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: : Serves as a probe to understand enzyme mechanisms and receptor binding due to its structural similarity to natural substrates.
Medicine: : Investigated for potential pharmaceutical applications, particularly in designing drugs targeting specific receptors or enzymes.
Industry: : Used in the manufacturing of specialty chemicals, including certain types of polymers and advanced materials.
Mécanisme D'action
This compound exerts its effects through various molecular interactions:
Binding Affinity: : Exhibits high binding affinity for certain biological targets, such as enzymes or receptors, due to its structural conformation.
Inhibition or Activation: : Depending on the target, it can act as an inhibitor or activator, modulating the activity of the target molecule.
Pathways Involved: : Impacts cellular pathways related to signaling, metabolism, or structural integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethylacetamide: : A simpler acetamide, lacks the sulfonyl and tolyl groups.
Sulfonylated isoquinolines: : Compounds like 3,4-dihydroisoquinolin-2(1H)-sulfonamide, which share a common sulfonyl-isoquinoline structure.
Tolylacetamides: : Similar structures that incorporate the tolyl group but differ in the rest of the molecular framework.
Uniqueness
What sets N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide apart is its unique combination of functional groups, providing a distinct interaction profile with biological targets and offering versatile reactivity in chemical synthesis. This makes it a valuable tool for research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-5-4-6-17(13-16)14-20(23)21-10-12-26(24,25)22-11-9-18-7-2-3-8-19(18)15-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCOIHOKJNEDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)
![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2887265.png)
![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)

![N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2887268.png)




![2-[3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)
![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2887284.png)
